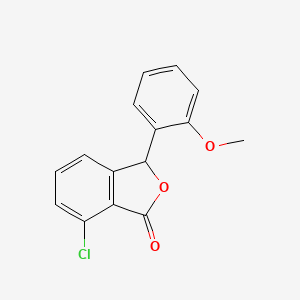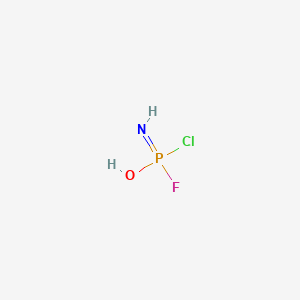
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- is an organic compound with the molecular formula C10H16O. It is a colorless liquid that is less dense than water and slightly soluble in water. This compound is known for its use in various industrial applications, including the production of fragrances and other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- can be synthesized through a Diels-Alder reaction involving 2-methyl-1,3-pentadiene and acrolein . This reaction typically requires specific conditions to ensure the formation of the desired product, including controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- often involves large-scale chemical reactors where the Diels-Alder reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to various biological effects. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-: Similar in structure but with an additional methyl group.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Another related compound with different methyl group positions.
Uniqueness
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- is unique due to its specific methyl group positions, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable in certain industrial applications and scientific research .
Propiedades
Número CAS |
142457-17-8 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1,3-dimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8-4-3-5-9(2,6-8)7-10/h4,7H,3,5-6H2,1-2H3 |
Clave InChI |
GBKFYIUZPUUNCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)


![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)
![Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B12554352.png)
![1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B12554353.png)

![6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline](/img/structure/B12554359.png)
![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B12554361.png)
![Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate](/img/structure/B12554369.png)
![Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-](/img/structure/B12554375.png)
![Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-](/img/structure/B12554379.png)
![Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-](/img/structure/B12554385.png)

